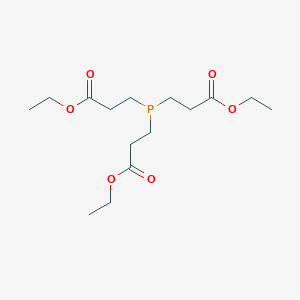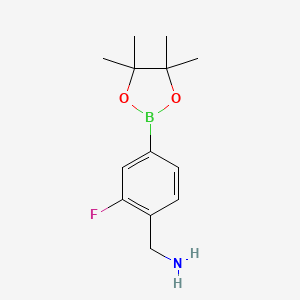
3,4'-Difluoro-4-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-4-(4-fluorophenyl)-1-methylbenzene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of reagents, catalysts, and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for achieving high yields and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-4-(4-fluorophenyl)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Reduction reactions can also be performed to modify the functional groups attached to the benzene ring.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, or carboxylic acids.
Applications De Recherche Scientifique
2-fluoro-4-(4-fluorophenyl)-1-methylbenzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluoro-4-(4-fluorophenyl)-1H-pyrazol-3-ylpyridine: This compound shares structural similarities with 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene, including the presence of fluorine atoms and aromatic rings.
1,4-dimethylbenzene:
Uniqueness
The uniqueness of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene lies in its specific substitution pattern, which imparts distinct properties such as increased stability, altered reactivity, and enhanced biological activity compared to non-fluorinated analogs .
Propriétés
Formule moléculaire |
C13H10F2 |
|---|---|
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
2-fluoro-4-(4-fluorophenyl)-1-methylbenzene |
InChI |
InChI=1S/C13H10F2/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,1H3 |
Clé InChI |
XCVTWHDBCMLIMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.5]nonane-1-sulfonyl chloride](/img/structure/B15329093.png)
![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)




![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)


![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)




